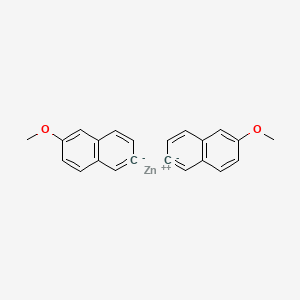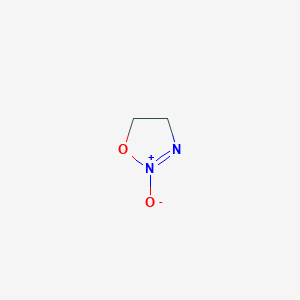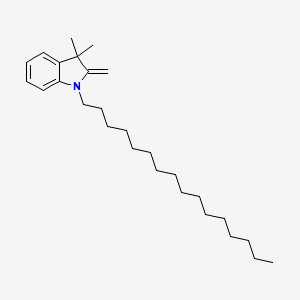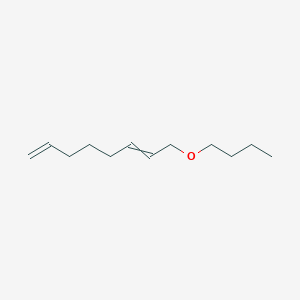
8-Butoxyocta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butoxyocta-1,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and it also features a butoxy group attached to the octa-1,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-butoxyocta-1,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of dihalides. For instance, starting from an appropriate diol, dehydration can be induced using acidic conditions to form the diene . Alternatively, the dehydrohalogenation of dihalides using a strong base can also yield the desired diene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Butoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Butoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-butoxyocta-1,6-diene in chemical reactions often involves the participation of its double bonds and the butoxy group. For example, in the Diels-Alder reaction, the diene acts as a conjugated system that reacts with a dienophile to form a six-membered ring . The butoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,7-Octadiene: Similar in structure but lacks the butoxy group.
Uniqueness: 8-Butoxyocta-1,6-diene is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to other dienes. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
27951-29-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
8-butoxyocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
InChI Key |
DLDZPEXXODAGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
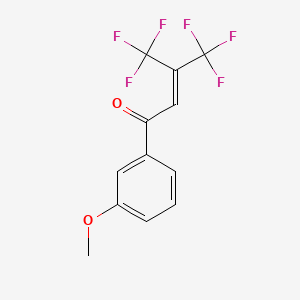
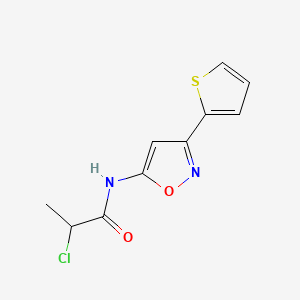
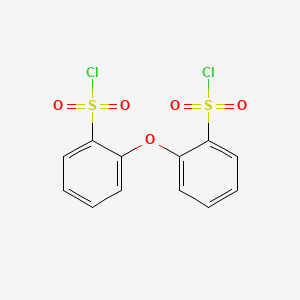
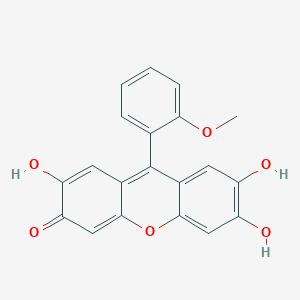
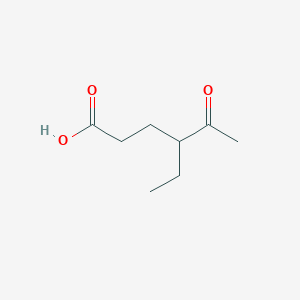
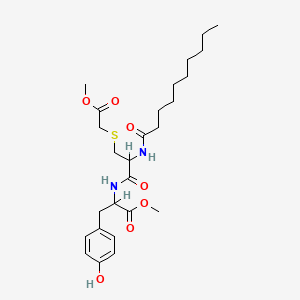

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
